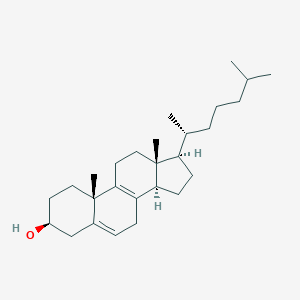

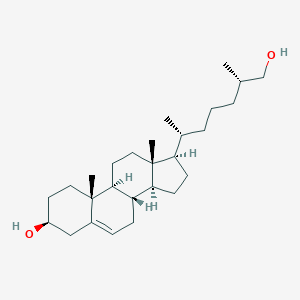

(25s)-26-Hydroxycholesterol

Übersicht

Beschreibung

25(S)-27-Hydroxycholesterin ist ein biologisch aktives Oxysterol, das aus Cholesterin gewonnen wird. Es spielt eine wichtige Rolle in verschiedenen biologischen Prozessen, darunter Cholesterinstoffwechsel, Immunantwort und zelluläre Signalübertragung. Diese Verbindung wird im endoplasmatischen Retikulum der meisten Zellen gebildet und dient als starker Regulator der Cholesterinsynthese, des intrazellulären Transports und der Speicherung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 25(S)-27-Hydroxycholesterin beinhaltet typischerweise die Hydroxylierung von Cholesterin an der 27. Kohlenstoffposition. Diese Reaktion wird durch Enzyme wie Cholesterin-25-Hydroxylase katalysiert, die Sauerstoff und einen Di-Eisen-Kofaktor verwenden, um den Hydroxylierungsprozess zu ermöglichen . Die Reaktionsbedingungen umfassen oft das Vorhandensein von molekularem Sauerstoff und spezifischen Kofaktoren, um die selektive Einführung der Hydroxylgruppe zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 25(S)-27-Hydroxycholesterin kann mikrobielle Transformationsprozesse umfassen, bei denen Cholesterin unter Verwendung von Ganzzell-Biokatalysatoren oder gereinigten Enzymen in seine hydroxylierte Form umgewandelt wird. Diese Biotransformationsprozesse werden aufgrund ihrer hohen Regio- und Stereoselektivität sowie ihrer umweltfreundlichen Natur bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen

25(S)-27-Hydroxycholesterin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe modifizieren, was möglicherweise zur Bildung verschiedener Steroidderivate führt.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind molekularer Sauerstoff, Reduktionsmittel und spezifische Enzyme wie Mitglieder der Cytochrom-P450-Familie . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten.

Hauptprodukte

Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und oxidierte Derivate von Cholesterin, die unterschiedliche biologische Aktivitäten und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

25(S)-27-Hydroxycholesterin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Vorläufer für die Synthese anderer biologisch aktiver Steroide und Oxysterole verwendet.

Wirkmechanismus

25(S)-27-Hydroxycholesterin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Transkriptionsfaktoren: Es interagiert mit Transkriptionsfaktoren wie Leber-X-Rezeptoren (LXRs), Sterol-regulatorischem Element-bindenden Protein 2 (SREBP2) und Retinsäure-Rezeptor-verwandtem Orphan-Rezeptor (ROR).

G-Protein-gekoppelte Rezeptoren: Die Verbindung bindet an den G-Protein-gekoppelten Rezeptor 183 (GPR183) und beeinflusst verschiedene Signalwege.

Ionenkanäle und Adhäsionsmoleküle: Es beeinflusst Ionenkanäle wie NMDA-Rezeptoren und Adhäsionsmoleküle wie Integrine.

Analyse Chemischer Reaktionen

Types of Reactions

25(S)-27-hydroxy Cholesterol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other oxysterols, such as 7α,25-dihydroxycholesterol.

Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different sterol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, reducing agents, and specific enzymes like cytochrome P450 family members . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which have distinct biological activities and applications .

Wissenschaftliche Forschungsanwendungen

25(S)-27-hydroxy Cholesterol has a wide range of scientific research applications:

Wirkmechanismus

25(S)-27-hydroxy Cholesterol exerts its effects through several molecular targets and pathways:

Transcriptional Factors: It interacts with transcriptional factors such as liver X receptors (LXRs), sterol regulatory element-binding protein 2 (SREBP2), and retinoic acid receptor-related orphan receptor (ROR).

G Protein-Coupled Receptors: The compound binds to G protein-coupled receptor 183 (GPR183), influencing various signaling pathways.

Ion Channels and Adhesive Molecules: It affects ion channels like NMDA receptors and adhesive molecules such as integrins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu 25(S)-27-Hydroxycholesterin umfassen:

- 27-Hydroxycholesterin

- 24(S)-Hydroxycholesterin

- 24(S),25-Epoxycholesterin

Einzigartigkeit

25(S)-27-Hydroxycholesterin ist einzigartig aufgrund seiner starken regulatorischen Wirkungen auf den Cholesterinstoffwechsel und seiner Fähigkeit, Immunantworten und zelluläre Signalwege zu modulieren. Seine vielfältigen molekularen Ziele und Pfade machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und therapeutische Anwendungen .

Eigenschaften

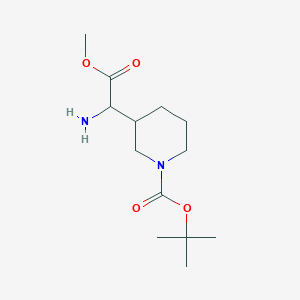

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

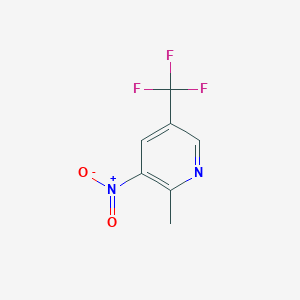

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

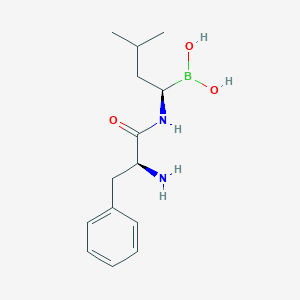

Q1: How is (25S)-26-hydroxycholesterol synthesized?

A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []

Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?

A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including this compound, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.

Q3: What analytical techniques are employed to differentiate between (25R)- and this compound?

A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []

Q4: What is the biological relevance of this compound?

A4: this compound has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between this compound and DAF-12 provides valuable insights into aging and related processes.

Q5: How can the levels of this compound be quantified in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including this compound. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.